2,4-Dichloro-6-methyl-3-nitropyridine

Catalog No.
S719198
CAS No.
63897-12-1
M.F
C6H4Cl2N2O2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-6-methyl-3-nitropyridine

CAS Number

63897-12-1

Product Name

2,4-Dichloro-6-methyl-3-nitropyridine

IUPAC Name

2,4-dichloro-6-methyl-3-nitropyridine

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3

InChI Key

MTGIKTMXZFIZLS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])Cl

2,4-Dichloro-6-methyl-3-nitropyridine is an organic compound with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol. This compound is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methyl group, and a nitro group on the pyridine ring. It is primarily utilized as an intermediate in organic synthesis and finds applications across various fields, including pharmaceuticals and agrochemicals .

Due to the lack of research on this specific compound, its mechanism of action in any biological system is unknown.

  • Suspected moderate toxicity: The nitro group is often associated with toxicity.
  • Skin and eye irritant: The compound might be an irritant upon contact with skin and eyes due to the presence of chlorine atoms.

  • Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or other chemical reducing agents such as iron with hydrochloric acid.
  • Oxidation Reactions: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate .

These reactions allow for the formation of various derivatives, enhancing its utility in synthetic chemistry.

The biological activity of 2,4-Dichloro-6-methyl-3-nitropyridine is influenced by its structural features. The nitro group is known to interact with various biological targets, including enzymes and receptors, due to its electron-deficient aromatic ring. This compound has been studied for its potential pharmacological properties, including its role as a CYP1A2 inhibitor. Its pharmacokinetics suggest that it is solid at room temperature and must be stored under inert conditions to maintain stability .

The synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine typically involves the nitration of 2,4-dichloro-6-methylpyridine. A common method includes reacting 2,4-dichloro-6-methylpyridine with nitrous acid under controlled conditions. Industrial production may involve large-scale nitration processes optimized for yield and purity. Purification techniques such as recrystallization are often employed to achieve the desired quality for various applications .

This compound has several applications:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical agents.
  • Agrochemicals: Acts as a precursor in developing pesticides and herbicides.
  • Research: Employed in various organic synthesis reactions due to its reactive functional groups .

Studies on the interactions of 2,4-Dichloro-6-methyl-3-nitropyridine indicate that it can affect various biochemical pathways due to its ability to form complexes with biological receptors and enzymes. Its interaction with cytochrome P450 enzymes highlights its potential role in drug metabolism and toxicity studies .

2,4-Dichloro-6-methyl-3-nitropyridine can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Properties
2,6-Dichloro-3-nitropyridineSimilar structure but different substitution patternVariations in reactivity and applications
2,4-Dichloro-3-nitropyridineDifferent substitution positionsAffects chemical properties and uses
2,4-Dichloro-5-methyl-3-nitropyridineVariation in methyl group positionDistinct chemical properties suitable for specific applications

The uniqueness of 2,4-Dichloro-6-methyl-3-nitropyridine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity that are advantageous for particular applications in synthesis and industry .

XLogP3

2.7

Wikipedia

2,4-Dichloro-6-methyl-3-nitropyridine

Dates

Modify: 2023-08-15

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